molecular formula C16H14N4O2 B155645 2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one CAS No. 10010-74-9

2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one

Cat. No.: B155645
CAS No.: 10010-74-9
M. Wt: 294.31 g/mol
InChI Key: LKMOBUZCNODMQM-UHFFFAOYSA-N
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Description

2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one is a synthetic organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. The specific structure of this compound includes a pyrazolone ring, which is a five-membered lactam ring containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one typically involves the diazotization of an aromatic amine followed by coupling with a pyrazolone derivative. Here is a general synthetic route:

    Diazotization: An aromatic amine, such as 2-aminophenol, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-methyl-2-phenyl-3H-pyrazol-3-one under alkaline conditions to form the azo compound.

The reaction conditions often involve maintaining a low temperature during diazotization to prevent decomposition of the diazonium salt and ensuring a slightly alkaline medium during the coupling reaction to facilitate the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale, often using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pH, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The azo group (N=N) can be reduced to form corresponding amines, which can further participate in various chemical reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc in acetic acid.

    Substitution Reagents: Halogens, sulfonating agents, nitrating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one is used as a dye and a pH indicator due to its color-changing properties in different pH environments. It is also employed in the synthesis of other complex organic molecules.

Biology

In biological research, this compound is used in staining techniques to visualize cellular components under a microscope. Its ability to bind to specific biomolecules makes it useful in histological studies.

Medicine

Although not widely used in medicine, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the manufacture of dyes and pigments for textiles, plastics, and inks

Mechanism of Action

The mechanism of action of 2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one involves its interaction with molecular targets through its azo and phenolic groups. The azo group can participate in electron transfer reactions, while the phenolic group can form hydrogen bonds and interact with various enzymes and proteins. These interactions can lead to changes in the activity of the target molecules, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-hydroxyphenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one
  • 4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one
  • 4-[(2-methoxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one

Uniqueness

Compared to similar compounds, 2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the hydroxyl group in the ortho position relative to the azo linkage enhances its ability to participate in hydrogen bonding and electron transfer reactions, making it particularly useful in applications requiring specific interactions with biological molecules or other chemical entities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-[(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-15(18-17-13-9-5-6-10-14(13)21)16(22)20(19-11)12-7-3-2-4-8-12/h2-10,15,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMOBUZCNODMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884441
Record name 3H-Pyrazol-3-one, 2,4-dihydro-4-[2-(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-
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Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10010-74-9
Record name 2,4-Dihydro-4-[2-(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10010-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrazol-3-one, 2,4-dihydro-4-(2-(2-hydroxyphenyl)diazenyl)-5-methyl-2-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Pyrazol-3-one, 2,4-dihydro-4-[2-(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-4-[2-(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-
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Record name 2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one
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